Fmoc-D-4-Pal-OH
Description
Significance of Non-Canonical Amino Acids as Molecular Building Blocks
Non-canonical amino acids are crucial in modern chemical research for their ability to introduce novel chemical and physical properties into peptides and proteins. frontiersin.orgrsc.org By expanding the chemical repertoire beyond the standard 20 amino acids, researchers can design molecules with tailored characteristics. frontiersin.orgnih.gov The incorporation of ncAAs can lead to peptides with enhanced stability against enzymatic degradation, improved receptor binding affinity and selectivity, and unique conformational features. rsc.orgnih.gov This has profound implications for drug discovery, enabling the development of more potent and durable therapeutic peptides. nih.gov
The versatility of ncAAs allows for the introduction of a wide array of functionalities, including fluorescent probes, cross-linking agents, and post-translational modifications. acs.orguh.edu These modifications are invaluable for studying protein structure and function, as well as for creating novel biomaterials. frontiersin.orguh.edu The ability to site-specifically incorporate ncAAs into proteins has opened up new avenues in systems bioengineering and synthetic biology. frontiersin.org
Stereochemical Considerations: The Role of D-Amino Acids in Peptide and Peptidomimetic Design
While most naturally occurring proteins are composed of L-amino acids, the incorporation of their mirror-image counterparts, D-amino acids, offers significant advantages in peptide and peptidomimetic design. psu.eduwikipedia.org Peptides containing D-amino acids are generally more resistant to proteolysis by naturally occurring enzymes, which are specific for L-amino acids. nih.govwikipedia.org This increased stability is a highly desirable trait for peptide-based drugs.
Fmoc-D-4-Pyridylalanine: Structural Features and Research Contextualization
Fmoc-D-4-Pyridylalanine is a derivative of the non-canonical amino acid 4-pyridylalanine. Its structure is characterized by three key components: the D-enantiomer of 4-pyridylalanine, and the fluorenylmethyloxycarbonyl (Fmoc) protecting group.
The 4-pyridylalanine core provides a pyridine (B92270) ring as the side chain, which is an aromatic and weakly basic functional group. nih.gov The position of the nitrogen atom in the pyridine ring influences the electronic properties and potential for hydrogen bonding. nih.govresearchgate.net The D-configuration, as discussed, imparts resistance to enzymatic degradation and influences the peptide's conformation. psu.edu
The Fmoc group is a base-labile protecting group for the alpha-amino group of the amino acid. nih.govpublish.csiro.au Its use is central to Fmoc solid-phase peptide synthesis (SPPS), a widely adopted method for the chemical synthesis of peptides. nih.govpublish.csiro.au The Fmoc group is stable under the acidic conditions used to cleave side-chain protecting groups, but it is readily removed by a mild base, typically piperidine, allowing for the stepwise addition of amino acids to a growing peptide chain. nih.goviris-biotech.de This orthogonal protection strategy is a cornerstone of modern peptide chemistry. nih.gov
Fmoc-D-4-Pyridylalanine is therefore a valuable building block in SPPS for the synthesis of peptides with unique properties. Its pyridine side chain can participate in specific interactions with biological targets and can also be used to modulate the solubility of the resulting peptide. peptide.com The combination of the D-amino acid configuration and the non-canonical side chain makes Fmoc-D-4-Pyridylalanine a powerful tool for medicinal chemists and chemical biologists in the design of novel peptides and peptidomimetics. nih.gov
Chemical Profile of Fmoc-D-4-Pyridylalanine
| Property | Value |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(pyridin-4-yl)propanoic acid |
| Molecular Formula | C23H20N2O4 |
| Molecular Weight | 392.42 g/mol |
| CAS Number | 205526-31-4 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)21(13-15-9-11-24-12-10-15)25-23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSSXJVRZMQUKA-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=NC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205528-30-9 | |
| Record name | Fmoc-D-4-Pyridylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodologies for Incorporation of Fmoc D 4 Pyridylalanine into Peptidic and Other Polymeric Architectures
Strategies in Solution-Phase Peptide Synthesis (LPPS/SolPPS) Utilizing Fmoc-D-4-Pyridylalanine
While SPPS is the dominant methodology, solution-phase peptide synthesis (LPPS), also known as SolPPS, remains a valuable technique, particularly for large-scale synthesis and the preparation of peptide fragments for subsequent ligation. researchgate.net A recent study has demonstrated the successful application of solution-phase N-alkylation of pyridyl-alanine for peptide conjugation. nih.gov
One of the primary challenges in solution-phase Fmoc chemistry is the solubility of the growing peptide chain. frontiersin.orgacs.org As the peptide elongates, its solubility in organic solvents can decrease, leading to precipitation and purification difficulties. To address this, a careful selection of solvents and protecting groups is necessary. The use of water-soluble protecting groups or performing the synthesis in aqueous media are emerging strategies to overcome solubility issues. nih.gov Another challenge is the potential for side reactions, such as the formation of diketopiperazines, which can be mitigated by careful control of reaction conditions and the use of appropriate coupling reagents.
Chemo-Enzymatic Peptide Synthesis (CEPS) Integration and Applications
Chemo-enzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. qyaobio.comnih.gov This approach is particularly useful for the ligation of peptide fragments and for introducing modifications that are difficult to achieve through purely chemical means. researchgate.netrsc.org Enzymes, such as proteases, can be used to form peptide bonds in a highly stereoselective manner, eliminating the risk of racemization. nih.gov CEPS offers a "green" chemistry approach, often proceeding in aqueous solutions and avoiding the use of harsh reagents and protecting groups. nih.gov The integration of CEPS with SPPS, where fragments are synthesized on a solid support and then ligated enzymatically in solution, represents a powerful hybrid strategy for the synthesis of long and complex peptides containing residues like D-4-Pyridylalanine. researchgate.net
Development of Unnatural Peptides and Peptide Libraries Incorporating Pyridylalanines
The synthesis of peptides containing pyridylalanine is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS), making this modification accessible for a wide range of applications. anu.edu.aunih.govpeptidemachines.comspringernature.com Researchers have successfully developed a variety of unnatural peptides and constructed peptide libraries incorporating pyridylalanines to explore new biological activities and optimize existing peptide-based drugs. nih.govamericanpeptidesociety.org
One significant area of research has been the modification of hormonal peptides. For instance, the incorporation of 4-pyridylalanine (4-Pal) into glucagon (B607659) analogues has been shown to enhance aqueous solubility and stability at neutral pH, addressing major limitations of the native hormone's medicinal use. nih.govacs.orgresearcher.life In a study focused on glucagon analogues, strategic substitution with 3- and 4-pyridylalanine resulted in peptides with superior biophysical properties while maintaining biological activity comparable to the native hormone. nih.govacs.orgresearcher.life
Another important application is in the development of receptor antagonists. The regioisomeric form of pyridylalanine has been shown to be a critical factor in the potency and properties of somatostatin (B550006) receptor subtype 2 (SST2) antagonists. nih.gov A study investigating the impact of pyridylalanine regioisomers at a specific position in a radiolabeled SST2 antagonist found that while the replacement of Tyrosine with Pyridylalanine isomers did not significantly impact SST2 affinity, the position of the nitrogen atom in the pyridyl ring influenced the radioligand's properties, such as kidney uptake and retention. nih.gov
The development of peptide libraries is a key strategy for discovering new lead compounds in drug development. americanpeptidesociety.orgnih.govwikipedia.orgphoenixpeptide.com These libraries can be designed to contain a systematic combination of amino acids, including unnatural ones like pyridylalanine, to generate a vast diversity of molecules for high-throughput screening. americanpeptidesociety.orggenepep.com By incorporating pyridylalanine into these libraries, researchers can explore a broader chemical space and identify peptides with novel binding affinities and biological functions. acs.org For example, a library of peptides could be synthesized with pyridylalanine at various positions to screen for enhanced binding to a specific protein target.
Recent advancements have also demonstrated novel methods for peptide modification centered on the pyridylalanine residue. A chemoselective peptide conjugation method involving the late-stage N-alkylation of pyridylalanine (PAL) has been developed. acs.orgnih.gov This technique, applicable in both solution and solid-phase synthesis, allows for the creation of functionally diverse and stable N-alkylated peptide conjugates, further expanding the utility of pyridylalanine in creating complex peptidic architectures. acs.orgnih.gov This method was used to enhance the antiproliferative activities of a p53 peptide by conjugating it with an RGD peptide, demonstrating the potential to modulate a peptide's biological activity. acs.orgnih.gov
Furthermore, derivatives of pyridylalanine have been used to induce specific secondary structures. For example, peptides containing 3-(2-cyano-4-pyridyl)alanine and an N-terminal cysteine can spontaneously cyclize in aqueous solution at neutral pH. anu.edu.au This reaction is highly selective and has been used to create potent and proteolytically stable inhibitors of the Zika virus NS2B-NS3 protease. anu.edu.au
The research into peptides incorporating pyridylalanine has yielded significant findings, as detailed in the tables below.
| Analogue | Modification | Key Finding | Reference |
|---|---|---|---|
| Glucagon Analogue 9 | Incorporation of 3-pyridylalanine at positions 6, 10, and 13 (Gcg[3-Pal6,10,13, Aib16]) | Demonstrated enhanced aqueous solubility and stability at neutral pH compared to the native hormone. | nih.govacs.orgresearcher.life |
| General Glucagon Analogues | Incorporation of 3- and 4-pyridylalanine | Pyridylalanine acts as a versatile surrogate for natural aromatic amino acids to improve the biophysical character of peptide drug candidates. | nih.govacs.orgresearcher.life |
| Peptide Class | Modification | Key Finding | Reference |
|---|---|---|---|
| SST2 Antagonists | Replacement of Tyr³ with Pal³ isomers (2-Pal, 3-Pal, 4-Pal) | Replacement does not significantly impact SST2 affinity, but the chirality at this position is critical. | nih.gov |
| Radiolabeled SST2 Antagonists | Position of the nitrogen atom in the pyridylalanine regioisomers | Influences the properties of the corresponding radioligand, such as kidney uptake and retention. | nih.gov |
| [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 | Incorporation of 3-pyridylalanine | Characterized by high uptake and long retention in the kidneys, likely due to its high stability in renal tissue. | researchgate.net |
| Methodology | Pyridylalanine Derivative/Residue | Application/Key Finding | Reference |
|---|---|---|---|
| N-Alkylation of Pyridyl-alanine (NAP) Conjugation | Pyridyl-alanine (PAL) residue | A chemoselective method for late-stage peptide conjugation in solution and solid phase to create functionally diverse and stable conjugates. | acs.orgnih.gov |
| Spontaneous Macrocyclization | 3-(2-cyano-4-pyridyl)alanine (Cpa) with an N-terminal Cysteine | Generates stable, cyclic peptide inhibitors with high affinity and proteolytic stability. | anu.edu.au |
Applications in Peptide and Peptidomimetic Design and Engineering
Modulation of Peptide Conformational Stability and Dynamics
The three-dimensional structure of a peptide is intrinsically linked to its biological function. The introduction of non-canonical amino acids like D-4-pyridylalanine is a well-established method to influence and control the peptide's conformational landscape.
Influence on Peptide Secondary Structure Formation (e.g., Helicity, β-Sheet Induction)
The incorporation of D-amino acids into a peptide sequence can disrupt or, conversely, stabilize specific secondary structures. While natural L-amino acids predominantly favor right-handed α-helices, the strategic placement of a D-amino acid can induce turns or stabilize alternative helical structures. The D-configuration of Fmoc-D-4-Pyridylalanine can interrupt canonical secondary structures like α-helices and β-sheets, often promoting the formation of β-turns. This is particularly relevant in the design of somatostatin (B550006) analogs, where a specific β-turn conformation is crucial for receptor binding. For instance, the active core of certain somatostatin analogs forms a critical type II' β-turn, and modifications at key positions influence this structure nih.gov. The introduction of D-amino acids is a known strategy to stabilize such turns, which are essential for biological activity nih.gov. While specific studies detailing the induction of helicity or β-sheets by D-4-pyridylalanine are not prevalent, the general principle of using D-amino acids to enforce specific turns is a cornerstone of peptidomimetic design. The planar and aromatic nature of the pyridyl ring can further influence local geometry and stacking interactions within the peptide backbone.
Introduction of Conformational Constraints and Structural Rigidification
Peptides are often highly flexible, which can be detrimental to their binding affinity and specificity for a biological target. Introducing conformational constraints is a key strategy to reduce this flexibility and lock the peptide into a bioactive conformation nih.govnih.gov. The incorporation of D-4-pyridylalanine serves this purpose in several ways:
Steric Hindrance : The D-chiral center provides a steric barrier that restricts the rotational freedom of the peptide backbone, limiting the available conformational space.
Aromatic Side Chain : The pyridyl group is a rigid, planar moiety that can engage in specific interactions (e.g., π-π stacking) with other aromatic residues, further rigidifying the local structure beilstein-journals.org.
This approach has been successfully used to develop peptides with greater conformational integrity, leading to enhanced biological activity and receptor specificity nih.gov. For example, in somatostatin analogs, constraining the peptide's flexibility is critical for achieving high affinity for specific receptor subtypes mdpi.com.
Enhancement of Peptide Aqueous Solubility
Research has demonstrated that replacing hydrophobic aromatic residues like Phenylalanine or Tyrosine with 4-pyridylalanine can significantly enhance the aqueous solubility of peptides. In a notable study on glucagon (B607659) analogs, substitution with 4-pyridylalanine transformed the peptide's biophysical properties. While single substitutions increased solubility to over 1 mg/mL, multiple substitutions resulted in solubilities exceeding 15 mg/mL acs.org. This modification provides a superior biophysical profile suitable for medicinal applications without compromising the peptide's biological activity acs.orgnih.govacs.org.
| Peptide Analog | Modification | Aqueous Solubility (mg/mL) |
|---|---|---|
| Native Glucagon | None | < 0.1 |
| Analog 1 | Single Phe to 4-Pal substitution | > 1.0 |
| Analog 2 | Double Tyr to 4-Pal substitution | > 15.0 |
| Analog 3 | Triple Phe/Tyr to 4-Pal substitution | > 15.0 |
Data synthesized from research findings indicating significant solubility improvements upon substitution acs.org.
Design of Enzyme Substrates and Inhibitors
The unique properties of D-4-pyridylalanine make it a valuable component in designing specialized peptides for studying enzyme function. Its incorporation can influence how a peptide interacts with an enzyme's active site, aiding in the development of specific substrates and potent inhibitors.
Specificity Profiling and Substrate Optimization in Protease Research
Understanding the substrate specificity of proteases is fundamental to elucidating their biological roles and designing targeted drugs nih.govplos.org. This is often achieved by screening libraries of synthetic peptide substrates. Fmoc-D-4-pyridylalanine is an ideal building block for creating such libraries using solid-phase synthesis.
By incorporating D-4-pyridylalanine at various positions within a substrate sequence, researchers can probe the steric and electronic preferences of a protease's active site. The D-configuration can assess the enzyme's tolerance for non-natural stereochemistry, while the pyridyl group can explore interactions within the binding pockets (subsites). The basic nitrogen of the pyridyl ring can form hydrogen bonds or electrostatic interactions, providing a unique chemical probe compared to the purely hydrophobic side chains of Phenylalanine or the hydroxylated ring of Tyrosine. This systematic approach allows for the creation of a detailed "pharmacophoric portrayal" of the protease, which is crucial for designing highly selective substrates and inhibitors nih.govnih.gov.
Investigation of Enzyme Kinetics and Molecular Interactions
The study of enzyme kinetics provides quantitative insights into the binding affinity (KM) and catalytic turnover rate (Vmax or kcat) of enzyme-substrate interactions americanpeptidesociety.orgkhanacademy.org. Introducing D-4-pyridylalanine into a peptide substrate or inhibitor can systematically alter these kinetic parameters.
Binding Affinity (KM) : The pyridyl side chain can influence how tightly a peptide binds to an enzyme. In a study of somatostatin antagonists, replacing Tyrosine with 4-pyridylalanine at a key position resulted in a trend of improved binding affinity for the somatostatin receptor subtype 2 (SST2) nih.gov. This suggests that the specific electronic and steric properties of the pyridyl ring can lead to more favorable molecular interactions within a binding pocket nih.gov.
Catalytic Rate (kcat) : The stability imparted by a D-amino acid can make the peptide a poor substrate or a potent inhibitor. Because proteases are stereospecific, a peptide containing a D-amino acid at the cleavage site is often resistant to hydrolysis, effectively acting as an inhibitor. By measuring the change in reaction rates, researchers can quantify the inhibitory potency of the modified peptide americanpeptidesociety.org.
| Analog | Residue at Position 3 | Dissociation Constant (KD) in nM |
|---|---|---|
| DOTA-LM3 | Tyr | 0.09 ± 0.02 |
| DOTA-[l2Pal3]-LM3 | l-2-Pyridylalanine | 0.18 ± 0.02 |
| DOTA-[3Pal3]-LM3 | 3-Pyridylalanine | 0.15 ± 0.01 |
| DOTA-[4Pal3]-LM3 | 4-Pyridylalanine | 0.11 ± 0.01 |
Data from a study on somatostatin antagonists, illustrating how pyridylalanine isomers can modulate binding affinity to the SST2 receptor nih.gov. Although this study used L-isomers, it demonstrates the principle of how pyridylalanine influences molecular interactions.
Study of Amino Acid Modifying Enzymes
The study of amino acid modifying enzymes, such as proteases, kinases, and phosphatases, is fundamental to understanding cellular signaling and metabolism. Non-natural amino acids can be incorporated into peptide substrates or inhibitors to probe enzyme specificity, mechanism, and active site architecture. While the incorporation of unnatural amino acids is a common strategy, specific examples detailing the use of Fmoc-D-4-pyridylalanine as a tool to study amino acid modifying enzymes are not prominent in the reviewed literature.
Development of Novel Peptide-Based Molecular Scaffolds and Ligands
The creation of novel peptide-based scaffolds is a cornerstone of drug discovery and chemical biology. Fmoc-D-4-pyridylalanine can be integrated into these scaffolds to impart specific properties.
Combinatorial chemistry is a powerful technique for generating large numbers of compounds for high-throughput screening. The "one-bead-one-compound" (OBOC) method, often utilizing a "split-mix" synthesis approach, allows for the creation of vast peptide libraries where each resin bead displays a unique peptide sequence. nih.govnih.govmdpi.com This methodology is highly amenable to the inclusion of unnatural amino acids, which can increase the structural diversity and proteolytic stability of the library members. aspiregene.comamericanpharmaceuticalreview.com
The process of split-mix synthesis involves:
Splitting: A solid support resin is divided into multiple portions.
Coupling: A different building block (e.g., an Fmoc-protected amino acid) is coupled to the resin in each portion.
Mixing: All portions of the resin are recombined and thoroughly mixed.
This cycle is repeated, exponentially increasing the number of unique sequences in the library. nih.gov The incorporation of Fmoc-D-4-pyridylalanine into such a library could introduce key structural features. The pyridine (B92270) ring can act as a hydrogen bond acceptor or a basic moiety, and its aromatic nature can facilitate π-π stacking interactions. The D-configuration introduces a non-natural stereochemistry that can enhance resistance to enzymatic degradation and constrain the peptide backbone into specific conformations. While the principles of OBOC library synthesis readily permit the inclusion of Fmoc-D-4-pyridylalanine, specific examples of libraries built with this compound for the discovery of novel molecular scaffolds are not detailed in the available literature.
The rational design of peptide ligands that can act as agonists or antagonists for cellular receptors is a major focus of medicinal chemistry. The incorporation of unnatural amino acids is a key strategy to enhance binding affinity, selectivity, and pharmacokinetic properties. Pyridylalanine is particularly useful for this purpose as its three regioisomers (2-Pal, 3-Pal, and 4-Pal) allow for minimal chemical modifications that can significantly influence biological activity. nih.gov
A notable example is the use of 4-pyridylalanine (4-Pal) in the design of antagonists for the somatostatin receptor subtype 2 (SST2), which is a target in neuroendocrine tumors. nih.govnih.gov In a study comparing different pyridylalanine isomers at position 3 of a somatostatin antagonist peptide (based on the LM3 structure), the incorporation of 4-Pal led to the highest binding affinity. nih.gov The rationale for using pyridylalanine includes its ability to influence receptor subtype specificity and affinity through subtle changes in the position of the nitrogen atom within the aromatic ring. nih.gov
The study investigated how replacing the native tyrosine residue with different pyridylalanine isomers affected the peptide's properties. The findings demonstrated a clear structure-activity relationship, with the 4-Pal analog showing the most favorable binding characteristics. nih.gov
| Peptide Analog | Hydrophilicity (logD) | Binding Affinity (KD, nM) |
| DOTA-[l2Pal3]-LM3 | -2.3 ± 0.1 | 0.18 ± 0.02 |
| DOTA-[3Pal3]-LM3 | -2.5 ± 0.1 | 0.15 ± 0.01 |
| DOTA-[4Pal3]-LM3 | -2.6 ± 0.1 | 0.11 ± 0.01 |
| [177Lu]Lu-DOTA-LM3 (Reference) | -2.3 ± 0.1 | N/A |
| Data sourced from a study on somatostatin receptor antagonists. nih.gov |
These results highlight how the rational incorporation of 4-pyridylalanine can be used to fine-tune the properties of a peptide antagonist, leading to improved receptor affinity. The D-configuration of the amino acid, as in Fmoc-D-4-pyridylalanine, is also a common strategy in peptide design to increase stability and induce specific secondary structures conducive to receptor binding.
Strategies for Peptide Cyclization and Macrocyclization
Cyclization is a critical strategy for transforming linear peptides into more drug-like molecules by enhancing their stability, receptor affinity, and cell permeability. The pyridylalanine scaffold can be exploited for novel intramolecular ligation reactions.
A highly efficient and biocompatible method for peptide macrocyclization involves the reaction between an N-terminal cysteine and a pyridylalanine derivative that has been modified to contain a nitrile group. anu.edu.auacs.org Specifically, the unnatural amino acid 3-(2-cyano-4-pyridyl)alanine (Cpa) can be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis. anu.edu.au The synthesis of the required Fmoc-Cpa building block is achieved in two steps from commercially available Fmoc-L-3-(4-pyridyl)alanine via oxidation to an N-oxide followed by regioselective cyanation. anu.edu.au
Once the linear peptide containing an N-terminal cysteine and a C-terminal Cpa is synthesized and cleaved from the resin, it undergoes spontaneous cyclization in aqueous solution at neutral pH. anu.edu.auacs.org This reaction, known as a nitrile-aminothiol click reaction, proceeds without a catalyst and is orthogonal to all proteinogenic amino acids, meaning it does not react with other side chains. anu.edu.au
The mechanism involves two steps:
A nucleophilic attack by the sulfhydryl group of the N-terminal cysteine on the nitrile carbon of the Cpa residue, forming a thioimidate intermediate.
A subsequent condensation reaction that forms a stable dihydrothiazole (thiazoline) ring, releasing ammonia. anu.edu.au
This strategy has been successfully used to create potent and proteolytically stable cyclic peptide inhibitors. For example, a substrate peptide for the Zika virus NS2B-NS3 protease was cyclized using this method, resulting in an inhibitor with high affinity. anu.edu.au This demonstrates how the pyridylalanine framework, when chemically modified, serves as a powerful handle for advanced peptide engineering and macrocyclization.
Interdisciplinary Research Applications Beyond Traditional Peptide Chemistry
Bioorthogonal Chemistry and Bioconjugation Strategies
Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. These reactions are essential for labeling and tracking biomolecules in their natural environment. While direct applications of Fmoc-D-4-Pyridylalanine in this context are still under exploration, its structural components suggest significant potential.
The development of bioorthogonal labels and probes is crucial for the specific and non-invasive study of biomolecules in living systems. An ideal bioorthogonal probe should react selectively with its target without cross-reactivity with endogenous functional groups. The pyridyl group of Fmoc-D-4-Pyridylalanine offers a unique handle that can be exploited for this purpose. For instance, pyridoxal (B1214274) derivatives have been developed as bifunctional bioorthogonal molecules, demonstrating the utility of the pyridyl moiety in biomacromolecule modifications. The nitrogen atom in the pyridine (B92270) ring can also be targeted for quaternization, introducing a positive charge that could be useful for specific targeting or imaging applications.
The general strategy for creating bioorthogonal probes often involves incorporating a "bioorthogonal handle" into a molecule of interest. This handle can then be selectively targeted by a complementary probe, often carrying a fluorescent dye or an affinity tag. While Fmoc-D-4-Pyridylalanine itself is not a complete bioorthogonal probe, it serves as a valuable building block. The pyridyl group could be further functionalized to incorporate reactive moieties suitable for bioorthogonal reactions.
Table 1: Key Concepts in Bioorthogonal Probe Development
| Concept | Description | Potential Relevance of Fmoc-D-4-Pyridylalanine |
| Bioorthogonal Handle | A functional group that is inert in biological systems but reacts specifically with a complementary partner. | The pyridyl group can be modified to act as or attach a bioorthogonal handle. |
| Probe | A molecule containing a complementary functional group to the handle, often with a reporter tag (e.g., fluorophore). | Probes can be designed to react specifically with a modified pyridylalanine residue in a peptide or protein. |
| Biocompatibility | The reaction and the probe must not be toxic to the biological system under study. | Fmoc-amino acids are generally biocompatible, making them suitable for biological applications. |
Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for bioconjugation. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage.
Fmoc-protected amino acids are frequently used as building blocks in the synthesis of peptides that can undergo click reactions. For example, Fmoc-amino alkyl azides can react with propiolic acid to form 1,4-substituted 1,2,3-triazole-based unnatural amino acids. While there are no specific reports detailing the direct participation of the pyridyl group of Fmoc-D-4-Pyridylalanine in click chemistry, the core amino acid structure allows for its incorporation into peptide sequences that contain other functionalities, such as azides or alkynes, for subsequent click reactions. The pyridyl group could potentially influence the efficiency and regioselectivity of such reactions through electronic effects or metal coordination.
The modular nature of click chemistry allows for the efficient assembly of complex biomolecular structures. By incorporating Fmoc-D-4-Pyridylalanine into a peptide backbone, and another amino acid bearing an azide (B81097) or alkyne, researchers can create peptides that can be readily conjugated to other molecules, such as imaging agents, drug molecules, or polymers, through triazole formation.
Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique for studying protein-protein interactions and elucidating the three-dimensional structure of protein complexes. This method involves covalently linking interacting proteins using a chemical cross-linker, followed by enzymatic digestion and mass spectrometric analysis to identify the cross-linked peptides.
While Fmoc-D-4-Pyridylalanine itself is not a cross-linker, its incorporation into peptides and proteins can provide valuable information in cross-linking studies. The defined structure and location of the pyridylalanine residue can serve as a reference point for distance constraints within a protein or between interacting proteins. Furthermore, the pyridyl group could potentially be targeted by specific cross-linking reagents, offering a site-selective approach to cross-linking. The development of novel cross-linkers often involves solid-phase peptide synthesis using Fmoc-protected amino acids, highlighting the foundational role of compounds like Fmoc-D-4-Pyridylalanine in this field.
Table 2: Common Cross-Linking Strategies and Potential Role of Fmoc-D-4-Pyridylalanine
| Cross-Linking Strategy | Description | Potential Role of Fmoc-D-4-Pyridylalanine |
| Amine-reactive cross-linkers | Target lysine (B10760008) residues and N-termini. | Fmoc-D-4-pyridylalanine can be part of the peptide sequence being cross-linked. |
| Photo-reactive cross-linkers | Activated by UV light to form covalent bonds with nearby residues. | The pyridyl group may influence the local environment and reactivity of photo-activated species. |
| Site-specific cross-linking | Targets specific amino acid residues. | The pyridyl group could be a target for specifically designed cross-linkers. |
Supramolecular Chemistry and Advanced Materials Science
The self-assembly of small molecules into well-defined nanostructures is a cornerstone of supramolecular chemistry and materials science. Fmoc-protected amino acids are well-known for their ability to self-assemble into a variety of structures, including nanofibers, nanotubes, and hydrogels. The driving forces behind this assembly are typically a combination of π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the amino acid moieties.
Recent research has demonstrated that Fmoc-D-4-Pyridylalanine, along with its L-enantiomer, self-assembles into helical structures. Single-crystal X-ray diffraction analysis of these compounds has revealed the formation of high-order helical organizations at the molecular level. For Fmoc-L-4-Pyridylalanine, two types of helical motifs are observed: one formed by amide-to-amide hydrogen bonds and another by hydrogen bonds between the pyridine ring and the carboxylic acid group (a P-helix). The fluorene (B118485) groups also exhibit a distinct tilted chirality (an M-helix) .
The self-assembly into these helical architectures is a direct consequence of the interplay between the various non-covalent interactions. The π-π stacking of the Fmoc groups provides the initial driving force for aggregation, while the specific hydrogen bonding patterns directed by the amino acid and the pyridyl group dictate the formation of the helical superstructure.
A key finding in the study of Fmoc-4-pyridylalanine self-assembly is the direct correlation between the chirality of the amino acid and the handedness of the resulting supramolecular helix. As expected, Fmoc-D-4-Pyridylalanine assembles into a left-handed M-helix, which is the mirror image of the right-handed helix formed by Fmoc-L-4-Pyridylalanine . This demonstrates that the molecular chirality of the amino acid is effectively transferred to the macroscopic level, dictating the supramolecular handedness of the assembly.
This phenomenon of chiral induction is of great interest for the development of chiral materials with applications in asymmetric catalysis, chiral separations, and chiroptical devices. The ability to control the handedness of a supramolecular structure simply by choosing the appropriate enantiomer of the building block provides a powerful tool for materials design. Circular dichroism (CD) spectroscopy has confirmed the distinct chirality of the assemblies formed by the L- and D-enantiomers in solution, with the racemic mixture being optically inactive . The introduction of a heteroatom like nitrogen in the pyridyl ring has been shown to be significant in directing the molecular packing and the emergence of these higher-order chiral structures .
Integration into Peptide-Based Hydrogels and Soft Materials
The self-assembly of Fmoc-amino acids into supramolecular hydrogels is a well-established strategy for creating soft materials with applications in tissue engineering and drug delivery. mdpi.comnih.gov The process is primarily driven by a combination of non-covalent interactions, including π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the amino acid backbones. researchgate.net These interactions lead to the formation of nanofibrillar networks that can entrap large volumes of water, forming a gel. nih.gov
The specific properties of these hydrogels, such as their mechanical stiffness, stability, and responsiveness to stimuli, are highly dependent on the amino acid side chain. researchgate.netsemanticscholar.org While many studies have focused on Fmoc-derivatives of natural amino acids, the incorporation of Fmoc-D-4-Pyridylalanine offers unique advantages. The pyridyl group introduces a hydrophilic and pH-sensitive component to the hydrogel structure. The basic nitrogen atom in the pyridine ring can be protonated or deprotonated in response to changes in environmental pH, which can alter the intermolecular interactions and thus modulate the gel's properties. This pH-responsiveness is a desirable feature for applications such as controlled drug release, where a change in the physiological pH can trigger the release of an encapsulated therapeutic agent.
Furthermore, the pyridyl moiety can participate in coordination chemistry, acting as a ligand for metal ions. This opens the possibility of creating metallo-hydrogels with tailored electronic, magnetic, or catalytic properties. The co-assembly of Fmoc-D-4-Pyridylalanine with other Fmoc-amino acids can also be used to fine-tune the hydrogel's characteristics, leading to materials with enhanced stability and specific functionalities. mdpi.com
| Fmoc-Amino Acid Derivative | Key Side Chain Feature | Primary Driving Force for Gelation | Potential Application |
| Fmoc-Phenylalanine | Hydrophobic, Aromatic | π-π stacking, Hydrogen bonding | Cell culture, Tissue engineering |
| Fmoc-Tyrosine | Hydrophilic, Aromatic | Hydrogen bonding, π-π stacking | Encapsulation, Drug delivery |
| Fmoc-Lysine(Fmoc) | Cationic, Hydrophilic | Electrostatic interactions, H-bonding | Antibacterial materials |
| Fmoc-D-4-Pyridylalanine | Hydrophilic, pH-sensitive, Metal-coordinating | π-π stacking, H-bonding, Coordination bonds | Stimuli-responsive drug delivery, Biosensing |
Design of Peptide-Tetrapyrrole Supramolecular Assemblies
The creation of organized supramolecular structures that mimic natural systems, such as the light-harvesting complexes in photosynthesis, is a major goal in materials science. hw.ac.uk Peptide-tetrapyrrole assemblies are particularly promising in this regard, as the peptide component can be designed to control the spatial arrangement and photophysical properties of the tetrapyrrole chromophores (e.g., porphyrins, chlorins). nih.gov The self-assembly of peptides provides a scaffold that can prevent the undesirable aggregation of the tetrapyrroles, which often quenches their fluorescence. hw.ac.uk
The incorporation of Fmoc-D-4-Pyridylalanine into self-assembling peptides offers a sophisticated mechanism for directing the architecture of these systems. The pyridyl group can act as an axial ligand, coordinating to a central metal ion within the tetrapyrrole macrocycle. nih.gov This specific, directional interaction provides a powerful tool for controlling the orientation and spacing of the chromophores within the peptide nanofiber, influencing the electronic coupling between them and enabling the formation of well-defined J- or H-aggregates. nih.gov Such controlled assemblies are crucial for applications in light-harvesting, photocatalysis, and biosensing. hw.ac.uk The ability of the peptide to form ordered structures like nanotubes can be synergistically influenced by the large π-conjugated tetrapyrroles, leading to novel morphologies and enhanced photochemical properties. hw.ac.uk
Applications in Proteomics and Protein Engineering Research
Understanding the relationship between a protein's structure and its function is a fundamental goal of biochemistry. The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful technique for probing enzyme active sites and elucidating catalytic mechanisms. nih.gov Pyridylalanine, in particular, has been utilized as a valuable probe.
By replacing a natural amino acid residue in an enzyme's active site with D-4-pyridylalanine, researchers can introduce a residue with altered steric, electronic, and hydrogen-bonding properties. For instance, enantiomerically pure pyridylalanine derivatives have been incorporated into peptide sequences to act as novel substrates or inhibitors of enzymes like Pseudomonas aeruginosa elastase. researchgate.net Studying how these modified peptides interact with the enzyme provides detailed information about the active site's topology and the chemical nature of the catalytic process. researchgate.netnih.gov Changes in the enzyme's kinetic parameters, such as Km and kcat, upon substitution with pyridylalanine can reveal the specific role of the original residue in substrate binding or catalysis. mdpi.com This approach allows for a systematic dissection of enzyme function that is often not possible with conventional site-directed mutagenesis using only the 20 canonical amino acids.
Development of Bioimaging Agents and Probes
Fluorescent probes are indispensable tools for visualizing biological processes in real-time within living cells and organisms. nih.govnih.gov Peptides are excellent platforms for developing targeted imaging agents due to their high specificity and biocompatibility. The incorporation of unnatural amino acids can impart unique functionalities to these peptide-based probes. rsc.org
While Fmoc-D-4-Pyridylalanine is not intrinsically fluorescent, its pyridyl group serves as an excellent handle for creating sophisticated bioimaging agents. The pyridine ring can act as a chelator for fluorescent metal ions or as a reactive site for attaching organic fluorophores. nstda.or.th A probe's design could involve a peptide sequence that targets a specific cellular receptor or enzyme, with D-4-pyridylalanine providing the site for conjugation to a reporter molecule. For example, a pyridyl-containing probe could be designed to exhibit a "turn-on" fluorescence response upon binding to a specific metal ion whose concentration is altered in a disease state. nstda.or.th This strategy allows for the development of highly specific probes for diagnostic imaging and monitoring cellular activity. rsc.org
Contributions to Early-Stage Drug Discovery Research (Excluding Clinical Trials)
The journey of drug discovery involves the identification of "hit" compounds, followed by a rigorous process of "lead optimization" to improve their potency, selectivity, and pharmacokinetic properties. creative-biostructure.comnih.gov The incorporation of unnatural amino acids like 4-pyridylalanine into peptide-based drug candidates is a powerful strategy in this optimization phase. researchgate.net
Design of Targeted Drug Delivery Systems
The incorporation of Fmoc-D-4-pyridylalanine into peptides and polymers offers a sophisticated strategy for the creation of targeted drug delivery systems. The pyridyl group, a nitrogen-containing heterocyclic aromatic ring, is the key functional component that imparts unique, stimuli-responsive characteristics to these systems. Researchers have effectively harnessed these properties to design nanocarriers that can deliver therapeutic agents to specific pathological sites, such as tumors, thereby enhancing efficacy and minimizing off-target side effects.
The primary mechanisms driving the utility of pyridylalanine-containing macromolecules in drug delivery are their responsiveness to pH changes and their ability to coordinate with metal ions.
pH-Responsive Systems: A notable feature of the pyridyl group is its pKa, which is typically in the range of 5.0 to 6.0. This property is particularly advantageous for cancer therapy, as the microenvironment of solid tumors is characteristically more acidic (pH 6.5–7.2) than that of healthy tissues (pH 7.4). Furthermore, once internalized by cells, the drug delivery vehicle is exposed to the even more acidic environments of endosomes (pH 5.0–6.0) and lysosomes (pH 4.5–5.0).
In a neutral pH environment, the pyridyl nitrogen is unprotonated and relatively hydrophobic. However, upon exposure to an acidic environment, the nitrogen atom becomes protonated, leading to a positive charge and an increase in hydrophilicity. This pH-triggered transition from a hydrophobic to a hydrophilic state can be exploited to induce the disassembly of self-assembled nanostructures like micelles or nanoparticles. nih.gov This structural breakdown results in the controlled and site-specific release of an encapsulated drug cargo directly within the tumor microenvironment or inside cancer cells. nih.gov Peptide-based systems that exhibit this pH-responsive behavior are promising for developing novel drug delivery platforms that can take advantage of physiological pH variations. mdpi.com
Metal-Coordination-Based Systems: The nitrogen atom of the pyridyl ring can act as a ligand, coordinating with various metal ions. polyu.edu.hk This capability has been utilized to construct stable, well-defined drug delivery vehicles, including metal-organic frameworks (MOFs) and coordination-based nanoparticles. nih.govpolyu.edu.hk In these systems, the drug can be either encapsulated within the carrier or be part of the framework itself, linked through coordination bonds. polyu.edu.hk
The release of the therapeutic agent from these metal-coordinated systems can be triggered by several mechanisms. A change in pH, similar to the mechanism described above, can disrupt the coordination bonds and lead to the release of the drug. Competitive ligand exchange, where molecules in the target environment with a higher affinity for the metal ion displace the pyridylalanine-containing carrier, is another viable release strategy. This multi-faceted approach allows for the design of highly tunable and responsive drug delivery platforms. The use of metallic nanoparticles as drug carriers offers advantages like enhanced stability and precise targeting. mums.ac.irnih.gov
The following table summarizes research findings on drug delivery systems utilizing pyridylalanine, highlighting the diversity of approaches and applications.
| Carrier Type | Cargo | Release Trigger | Target/Application | Key Finding |
| Self-Assembled Dipeptide Nanoparticles | Doxorubicin (Dox) | Acidic pH | Cancer Cells (C6, HCT-116, AGS) | Enhanced drug release at acidic pH and increased cytotoxicity in cancer cells compared to the free drug. nih.gov |
| Metal-Coordinated Nanoparticles | Various small-molecule drugs, nucleic acids, proteins | pH, Competitive Ligand Exchange | Cancer, Infections, Inflammatory Diseases | High drug-to-metal ratio is achievable, and targeting ligands can be grafted to improve efficacy and reduce toxicity. nih.govpolyu.edu.hk |
| pH-Responsive Polypeptides and Hybrids | Doxorubicin | Acidic pH (5.0 and 6.5) | Tumor Microenvironment | A charged coil-to-helix transition in the polypeptide structure at low pH leads to faster drug release. mdpi.com |
Advanced Analytical and Spectroscopic Characterization Techniques in Fmoc D 4 Pyridylalanine Research
Chromatographic and Mass Spectrometric Methodologies
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a cornerstone for the analysis of Fmoc-protected amino acids like Fmoc-D-4-Pyridylalanine. This combination allows for the separation, identification, and quantification of the compound with high sensitivity and selectivity.
Typically, reversed-phase HPLC is employed, utilizing a C18 stationary phase. The separation is achieved by running a gradient of an organic solvent, such as acetonitrile, in an aqueous mobile phase, often containing an acidic modifier like trifluoroacetic acid to improve peak shape. The presence of the bulky, hydrophobic Fmoc group dictates the retention behavior, leading to strong interactions with the stationary phase. Chiral HPLC methods, using specialized stationary phases like those based on macrocyclic glycopeptides, can be used to confirm the enantiomeric purity of Fmoc-D-4-Pyridylalanine. sigmaaldrich.comchiraltech.com
Mass spectrometry, particularly with electrospray ionization (ESI), serves as a powerful detection method. nih.govnih.govcreative-proteomics.com ESI-MS can be operated in both positive and negative ion modes. In positive ion mode, the protonated molecule [M+H]⁺ is readily observed. In negative ion mode, the deprotonated molecule [M-H]⁻ is detected. Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. Collision-induced dissociation (CID) of the parent ion generates a series of characteristic fragment ions. A common fragmentation pathway for Fmoc-amino acids involves the cleavage of the Fmoc group, often resulting in a prominent ion corresponding to the fluorenylmethyl moiety or its fragments. nih.gov Multiple reaction monitoring (MRM) can be used for highly selective quantification, by monitoring specific parent-to-fragment ion transitions. nih.govnih.govresearchgate.net
| Parameter | Typical Condition/Value |
|---|---|
| HPLC Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) |
| Mobile Phase B | Acetonitrile with 0.1% TFA or FA |
| Gradient | Linear gradient from low to high %B |
| Detection (UV) | ~265 nm (due to Fmoc group) |
| Ionization Source | Electrospray Ionization (ESI) |
| MS Mode | Positive and/or Negative Ion Mode |
| Common MS/MS Transition | [M+H]⁺ → fragments (e.g., loss of Fmoc group) |
Spectroscopic Analysis for Structural and Conformational Elucidation
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. While extensively used for determining the secondary structure of proteins, it is also a valuable tool for studying the chiroptical properties of smaller chiral molecules like Fmoc-D-4-Pyridylalanine. nih.govnih.gov
The CD spectrum of Fmoc-D-4-Pyridylalanine is dominated by contributions from the aromatic chromophores of the fluorenyl group and the pyridyl ring, as well as the chiral center. The Fmoc group itself is known to exhibit strong CD signals in the far-UV (below 250 nm) and near-UV (250-320 nm) regions. researchgate.net These signals can be sensitive to the local environment and conformation. Therefore, CD spectroscopy can be used to probe changes in the conformation of the molecule in solution, for instance, as a function of solvent polarity or pH.
Furthermore, because Fmoc-protected amino acids have a propensity for self-assembly into ordered structures, CD spectroscopy is an excellent technique to monitor these aggregation processes. nih.gov The formation of supramolecular assemblies often leads to the appearance of new or enhanced CD signals, indicative of the formation of a chiral supramolecular structure, such as β-sheet-like arrangements driven by hydrogen bonding and π-π stacking. researchgate.net
| Wavelength Region (nm) | Origin of Signal | Information Gained |
|---|---|---|
| 250 - 320 | π-π* transitions of the fluorenyl group | Local environment of the Fmoc group, π-π stacking |
| 210 - 240 | Amide n-π* and π-π* transitions, fluorenyl group | Conformation, formation of β-sheet-like structures (minimum around 218 nm) |
| < 210 | Amide π-π* transitions, fluorenyl group | Conformation, aggregation state |
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Although a crystal structure for Fmoc-D-4-Pyridylalanine is not publicly available, analysis of closely related Fmoc-protected amino acids, such as Fmoc-phenylalanine, provides significant insight into the expected supramolecular architecture. acs.org
In the solid state, Fmoc-amino acids typically form extensive networks of non-covalent interactions. Key interactions include:
Hydrogen Bonding: The carboxylic acid and N-H group of the carbamate (B1207046) are primary sites for hydrogen bonding, often forming chains or sheets.
π-π Stacking: The aromatic fluorenyl groups have a strong tendency to stack with each other, contributing significantly to the stability of the crystal lattice.
These interactions collectively drive the self-assembly into well-defined supramolecular structures, often resulting in fibrillar or sheet-like morphologies. For Fmoc-D-4-Pyridylalanine, one would anticipate similar motifs, with the added possibility of the pyridyl nitrogen acting as a hydrogen bond acceptor, potentially leading to more complex and varied supramolecular architectures. mdpi.comelsevierpure.com
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Key Interactions | N-H···O and O-H···O hydrogen bonds, π-π stacking of fluorenyl groups |
| Supramolecular Motif | Formation of β-sheet-like hydrogen-bonded ribbons |
Vibrational and electronic spectroscopy provide valuable information about the functional groups and electronic structure of Fmoc-D-4-Pyridylalanine.
FT-IR and FT-Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The spectra are expected to show characteristic bands for the various functional groups present. nih.govarxiv.org For instance, the N-H stretching vibration of the carbamate group is typically observed around 3300 cm⁻¹. The carbonyl groups (C=O) of the carbamate and the carboxylic acid will give rise to strong absorption bands in the region of 1650-1750 cm⁻¹. Vibrations associated with the aromatic rings (fluorenyl and pyridyl) will appear in the fingerprint region (below 1600 cm⁻¹). These techniques are also sensitive to hydrogen bonding, which can cause shifts in the positions and changes in the shapes of the vibrational bands. nih.gov
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of Fmoc-D-4-Pyridylalanine is dominated by the strong π-π* transitions of the aromatic fluorenyl group, which typically shows absorption maxima around 265 nm and 290-300 nm. acs.org The pyridyl ring also contributes to the absorption in the UV region. This technique is useful for quantifying the concentration of the compound in solution and can also be used to study aggregation, as π-π stacking can lead to changes in the absorption spectrum (hypochromism or hyperchromism). nih.gov
| Technique | Region/Wavelength | Assignment |
|---|---|---|
| FT-IR | ~3300 cm⁻¹ | N-H stretch (carbamate) |
| FT-IR | ~3000-2500 cm⁻¹ (broad) | O-H stretch (carboxylic acid) |
| FT-IR | ~1720 cm⁻¹ | C=O stretch (carboxylic acid) |
| FT-IR | ~1690 cm⁻¹ | C=O stretch (carbamate) |
| FT-Raman | ~1600 cm⁻¹ | Aromatic C=C stretching |
| UV-Vis | ~265 nm, ~290-300 nm | π-π* transitions of the fluorenyl group |
Computational Chemistry and Molecular Modeling Approaches
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.comresearchgate.net For Fmoc-D-4-Pyridylalanine, DFT calculations can provide valuable insights that complement experimental findings.
By solving the Kohn-Sham equations, DFT can be used to:
Optimize the molecular geometry: This provides the lowest energy conformation of the molecule and allows for the calculation of bond lengths, bond angles, and dihedral angles.
Calculate molecular orbital energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
Predict spectroscopic properties: DFT can be used to simulate vibrational (IR and Raman) spectra. Comparing these calculated spectra with experimental data can aid in the assignment of vibrational modes.
Map the electrostatic potential: This reveals the electron-rich and electron-poor regions of the molecule, providing insights into its intermolecular interaction capabilities and sites of potential electrophilic or nucleophilic attack.
These computational approaches are invaluable for rationalizing the observed chemical behavior and for guiding the design of new materials and peptides incorporating Fmoc-D-4-Pyridylalanine. nih.govchemrevlett.com
| Calculated Parameter | Significance |
|---|---|
| Optimized Geometry | Provides the most stable 3D structure. |
| HOMO Energy | Relates to the ability to donate an electron. |
| LUMO Energy | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. |
| Electrostatic Potential Map | Visualizes charge distribution and reactive sites. |
| Calculated Vibrational Frequencies | Aids in the interpretation of experimental IR and Raman spectra. |
Molecular Dynamics Simulations for Conformational Studies
Molecular Dynamics (MD) simulations have become an indispensable computational tool for exploring the conformational landscape of molecules, including modified amino acids like Fmoc-D-4-pyridylalanine and the peptides into which they are incorporated. researchgate.netresearchgate.net These simulations provide detailed insights into the dynamic behavior of the molecule in various environments, which is often not fully captured by experimental methods that provide time-averaged structural information.
The foundational principle of MD simulations is the numerical solution of Newton's equations of motion for a system of interacting atoms. github.io The interactions between atoms are described by a force field, which is a set of empirical potential energy functions and parameters. github.io For simulations involving Fmoc-D-4-pyridylalanine, a well-parameterized force field, such as AMBER or CHARMM, would be selected to accurately model both the standard peptide components and the unique pyridyl group.
A typical MD simulation protocol for studying a peptide containing Fmoc-D-4-pyridylalanine would involve the following key steps:
System Setup: The initial three-dimensional structure of the peptide is generated. This structure is then placed in a simulation box, typically filled with a chosen solvent, most commonly water, to mimic physiological conditions. Ions are added to neutralize the system and to achieve a desired salt concentration.
Energy Minimization: The initial system is subjected to energy minimization to relieve any steric clashes or unfavorable geometries in the starting structure.
Equilibration: The system is gradually heated to the desired simulation temperature and the pressure is adjusted to the target value. This equilibration phase allows the solvent molecules to relax around the peptide and the system to reach a stable state.
Production Run: Following equilibration, the production simulation is performed for a desired length of time, often ranging from nanoseconds to microseconds, depending on the process being studied. During this phase, the trajectory of each atom is saved at regular intervals, providing a detailed movie of the molecule's motion.
Analysis of the resulting trajectory can reveal a wealth of information about the conformational preferences of Fmoc-D-4-pyridylalanine within a peptide chain. Key analyses include the study of backbone dihedral angles (phi, psi) to generate Ramachandran plots, which show the allowed and disallowed regions of conformational space. nih.govnih.gov The orientation and flexibility of the 4-pyridyl side chain can also be monitored to understand its interactions with other residues and the solvent.
Below is a hypothetical data table illustrating the kind of conformational substates that could be identified from an MD simulation of a model peptide containing D-4-pyridylalanine.
| Conformational State | Backbone Dihedrals (φ, ψ) of D-4-Pal | Side Chain Dihedral (χ1) | Population (%) | Key Interactions of Pyridyl Group |
| State 1 (Extended) | -120°, +130° | 175° | 45 | Solvent-exposed, potential H-bonding with water |
| State 2 (Turn-like) | -60°, -30° | 60° | 30 | Intramolecular H-bond with backbone carbonyl |
| State 3 (Folded) | -75°, +100° | -65° | 25 | Hydrophobic interaction with another side chain |
This table is for illustrative purposes and represents the type of data that can be generated from MD simulations.
Bio-analytical Techniques for Functional Activity Assessment (e.g., Binding Affinity Assays)
The incorporation of non-natural amino acids like D-4-pyridylalanine into peptides is often aimed at modulating their biological activity. researchgate.netnih.gov Bio-analytical techniques are therefore essential to quantify the functional consequences of such modifications. Binding affinity assays are a cornerstone of this assessment, providing quantitative data on the strength of the interaction between a peptide and its biological target, such as a receptor or enzyme.
Several methods can be employed to determine binding affinity, with the choice of assay depending on the nature of the interacting molecules and the specific research question. Common techniques include:
Radioligand Binding Assays: These assays involve the use of a radiolabeled ligand (either the peptide of interest or a known binder) that competes for binding to the target receptor. The amount of radioactivity bound to the receptor is measured, and from this, the inhibition constant (Ki) or the dissociation constant (Kd) can be determined.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to which one of the binding partners is immobilized. The binding of the other partner from a solution flowing over the surface is monitored in real-time, allowing for the determination of association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = koff/kon).
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of two molecules. By titrating one molecule into a solution containing the other, a complete thermodynamic profile of the interaction can be obtained, including the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and entropy (ΔS).
Enzyme-Linked Immunosorbent Assay (ELISA): In a competitive ELISA format, the peptide of interest can compete with a known ligand for binding to a target protein that is immobilized on a microplate. The amount of competitor bound is detected using an enzyme-linked antibody, and the signal is inversely proportional to the amount of peptide bound, allowing for the calculation of the IC50 (half-maximal inhibitory concentration), which can be related to the binding affinity.
The introduction of 4-pyridylalanine in place of natural aromatic amino acids like phenylalanine or tyrosine can influence binding affinity through several mechanisms. peptide.com The nitrogen atom in the pyridyl ring can act as a hydrogen bond acceptor, potentially forming new interactions with the target protein. Furthermore, the electronic properties of the pyridyl ring differ from those of a phenyl ring, which can affect cation-pi or pi-pi stacking interactions that may be crucial for binding.
The following table presents hypothetical binding affinity data for a peptide series where a native amino acid is substituted with D-4-pyridylalanine, as might be determined by an SPR experiment.
| Peptide | Target Protein | Dissociation Constant (Kd) [nM] | Fold Change vs. Native |
| Native Peptide (with Phe) | Receptor X | 50 | 1.0 |
| Analog 1 (with D-4-Pal) | Receptor X | 25 | 2.0 (tighter binding) |
| Native Peptide (with Tyr) | Enzyme Y | 100 | 1.0 |
| Analog 2 (with D-4-Pal) | Enzyme Y | 300 | 0.33 (weaker binding) |
This table is for illustrative purposes and represents the type of data that can be generated from binding affinity assays.
These bio-analytical assessments are critical for establishing structure-activity relationships (SAR) and for guiding the rational design of peptide-based therapeutics with improved potency and selectivity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing Fmoc-D-4-Pyridylalanine with high enantiomeric purity?
- Methodological Answer : The synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc-chemistry. Key steps include:
- Coupling Reaction : Activate the carboxyl group of D-4-Pyridylalanine with a carbodiimide reagent (e.g., EDC) and a coupling additive (e.g., HOBt) in DMF or dichloromethane at 0–25°C .
- Deprotection : Remove the Fmoc group using 20% piperidine in DMF.
- Purification : Use reverse-phase HPLC with a C18 column and gradients of acetonitrile/water (0.1% TFA) to isolate the product. Purity (>95%) is confirmed by analytical HPLC and mass spectrometry .
Q. How can researchers validate the structural integrity of Fmoc-D-4-Pyridylalanine post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H-NMR in DMSO-d₆ should show aromatic proton signals at δ 8.3–8.5 ppm (pyridyl group) and Fmoc protons at δ 7.2–7.8 ppm. Compare with literature δ values for D-configuration .
- HPLC Analysis : Retention times (e.g., Rt = 20.38 min under specific conditions) and co-injection with a known standard confirm identity .
- Mass Spectrometry : ESI-MS should match the theoretical molecular weight (388.43 g/mol) .
Advanced Research Questions
Q. How does the 4-pyridyl substituent influence the conformational stability of peptides incorporating Fmoc-D-4-Pyridylalanine?
- Methodological Answer :
- Circular Dichroism (CD) : Compare CD spectra of peptides with D-4-Pyridylalanine vs. natural aromatic residues (e.g., phenylalanine). The pyridyl group’s electron-withdrawing nature may stabilize β-sheet or α-helix structures via hydrogen bonding .
- Molecular Dynamics Simulations : Use software like GROMACS to model interactions between the pyridyl group and adjacent residues.
Q. What strategies resolve low coupling efficiency of Fmoc-D-4-Pyridylalanine in automated SPPS?
- Methodological Answer :
- Extended Coupling Times : Increase reaction time to 2–4 hours for sterically hindered residues.
- Double Coupling : Repeat the coupling step with fresh reagents.
- Microwave-Assisted Synthesis : Apply controlled microwave heating (50°C, 20 W) to improve reaction kinetics .
- Data Table :
| Strategy | Yield Improvement | Reference |
|---|---|---|
| Extended Coupling | 15–20% | |
| Microwave Assistance | 25–30% |
Q. How can researchers address discrepancies in NMR chemical shifts of Fmoc-D-4-Pyridylalanine across studies?
- Methodological Answer :
- Solvent Standardization : Ensure consistent use of DMSO-d₆ or CDCl₃, as solvent polarity affects δ values.
- Isomer Control : Verify enantiomeric purity via chiral HPLC (e.g., Chirobiotic T column) to rule out L-configuration contamination, which alters δ values by 0.3–0.5 ppm .
Experimental Design Considerations
Q. What are the critical controls for assessing the bioactivity of Fmoc-D-4-Pyridylalanine-containing peptides?
- Methodological Answer :
- Negative Control : Use a scrambled peptide sequence lacking the pyridylalanine residue.
- Positive Control : Compare with peptides containing Fmoc-L-4-Pyridylalanine to evaluate stereoselective effects.
- Solubility Check : Pre-dissolve the peptide in DMSO (≤5% v/v) to avoid aggregation in aqueous buffers .
Q. How can researchers mitigate oxidation of the pyridyl group during long-term storage?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
